Reduced Cardiac GIRK Channel Activation Versus Ozanimod
Etrasimod demonstrates significantly diminished activation of human cardiac G protein-coupled inwardly rectifying potassium (GIRK) channels compared to ozanimod. In a direct head-to-head comparison using human cardiac myocytes, etrasimod exhibited lower potency in inducing GIRK channel activation, a key mediator of S1P1-related bradycardia and atrioventricular conduction effects [1].
| Evidence Dimension | Activation of human cardiac GIRK channels |
|---|---|
| Target Compound Data | Significantly diminished activation (quantitative potency values not specified in abstract; full study required for exact EC50) |
| Comparator Or Baseline | Ozanimod: higher potency in activating GIRK channels |
| Quantified Difference | Lower potency for etrasimod in GIRK channel activation (qualitative difference; full study required for fold-change) |
| Conditions | Human cardiac myocytes expressing GIRK channels; in vitro electrophysiology assay |
Why This Matters
Reduced cardiac GIRK channel activation correlates with lower incidence of bradycardia and AV block, a critical safety differentiator for patient selection and clinical risk-benefit assessment.
- [1] Gaidarov I, et al. Unique pharmacological properties of etrasimod among S1P receptor modulators. FEBS Open Bio. 2025;15(1):108-121. View Source
